1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
Overview
Description
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is a compound that has garnered attention in various scientific fields due to its unique structure and properties. Its synthesis and study provide insights into its potential applications and behaviors in chemical reactions.
Synthesis Analysis
The synthesis of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane involves strategic functional group manipulations and the use of diazido precursors. For example, synthesis strategies may include the stepwise addition of azido groups to a pentaoxaheptadecane backbone, leveraging the reactivity of precursor molecules under controlled conditions to achieve the desired azido functionalization (Li, 2009).
Molecular Structure Analysis
The molecular structure of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is characterized by the presence of azido groups attached to a flexible, oxygen-rich backbone. This structure is pivotal for its reactivity and interaction with metal ions, as demonstrated by calorimetric studies on complexation behaviors with alkali and alkaline-earth metal salts (Solov'ev et al., 1991).
Chemical Reactions and Properties
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane participates in unique chemical reactions, including complexation with metal ions. Its azido groups allow for versatile chemical transformations, making it a valuable compound in the synthesis of more complex molecules and materials with enhanced ionophoric properties (Raban et al., 1983).
Scientific Research Applications
Study of Nonideal Mixing in Fluid Bilayers : It is used to study nonideal mixing of unsaturated phosphocholines in fluid bilayers, providing insights into lipid bilayer behaviors (Otto et al., 2000).
Development of Photoaffinity Labeling Probes : The compound facilitates the rapid development of effective diazido photoaffinity labeling probes, which are crucial for identifying unknown target biomolecules of bioactive compounds (Yoshida, Misawa, & Hosoya, 2014).
Chemical Biology Applications : It is useful in chemical biology for selective 1,3-dipolar cycloadditions of diazo compounds in the presence of azides (Aronoff, Gold, & Raines, 2016).
Enhanced Ionophoric Properties : This compound exhibits enhanced ionophoric properties and can be used in various scientific research applications, particularly in the study of ion transport and crown ethers (Raban, Greenblatt, & Kandil, 1983).
Use in Medicinal Chemistry : The 1,3-diazepine scaffold, related to this compound, is used in medicinal chemistry to design enzyme inhibitors, GPCR ligands, and other compounds with various biological activities (Malki, Martínez, & Masurier, 2021).
Biomedical Applications of Diazeniumdiolates : Diazeniumdiolates, related to this compound, have foundational importance for biomedical applications, crucial for studying NO's chemical biology and designing therapeutic advances (Keefer, 2011).
Photoaffinity Probes in Nucleic Acid Studies : The mono- and diazido analogs of ethidium, structurally similar to this compound, are valuable as photoaffinity probes in chemical and biological studies on nucleic acids (Graves, Yielding, Watkins, & Yielding, 1977).
Energetic Azido Plasticizers : Diazido and triazido derivatives of pentaerythritol, structurally related to this compound, can be utilized as energetic azido plasticizers or intermediates for the production of such plasticizers (Frankel & Wilson, 1938).
Complex Formation with Metal Salts : 1,17-bis-diphenylphosphinyl-3,6,9,12,15-pentaoxaheptadecane forms complexes with alkali and alkaline-earth metal salts, suggesting potential applications in coordination chemistry and materials science (Solov'ev et al., 1991).
Functionalization and Nanostructure Formation : Diazido derivatives of 3,6-diamino acridine (proflavine) can intercalate into DNA and undergo functionalization through click chemistry to form nanostructures with diverse properties (Hafshejani et al., 2015).
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHIMLOZSDFRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596009 | |
Record name | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | |
CAS RN |
356046-26-9 | |
Record name | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG5-Azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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